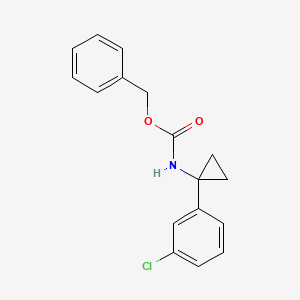

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLIQLRJAQUQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Cl)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681988 | |

| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-39-0 | |

| Record name | Carbamic acid, N-[1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

An in-depth technical guide on Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate , a critical intermediate in the synthesis of conformationally restricted aryl-amines.

CAS Registry Number: 1255574-39-0 Chemical Formula: C₁₇H₁₆ClNO₂ Molecular Weight: 301.77 g/mol Synonyms: Cbz-1-(3-chlorophenyl)cyclopropylamine; Carbamic acid, [1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester.

Executive Summary

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate is a specialized chemical intermediate used primarily in medicinal chemistry for the generation of 1-(3-chlorophenyl)cyclopropan-1-amine . This scaffold represents a "privileged structure" in drug discovery, serving as a conformationally restricted bioisostere of phenethylamine.

The presence of the benzyloxycarbonyl (Cbz) group provides orthogonal protection, allowing researchers to manipulate the aromatic ring or other substituents without affecting the sensitive cyclopropylamine core. This compound is particularly relevant in the development of Monoamine Oxidase (MAO) inhibitors , Triple Reuptake Inhibitors (Sibutramine analogs) , and novel anti-inflammatory agents targeting oxadiazole pathways.

Structural & Chemical Properties

The compound features a cyclopropane ring geminally substituted with a 3-chlorophenyl group and a carbamate nitrogen. This 1,1-disubstitution pattern introduces significant ring strain (~27.5 kcal/mol), which imparts unique reactivity and pharmacological properties to the derived amine.

Physicochemical Data Table

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.8 (Highly Lipophilic) |

| Stability | Stable under standard conditions; sensitive to strong acids (deprotection) |

| Key Functional Group | Carbamate (Cbz-protected amine) |

| Core Scaffold | 1-Arylcyclopropylamine |

Synthetic Methodology: The Curtius Rearrangement Route

While several routes exist to access the amine, the synthesis of the carbamate is most efficiently achieved via a Curtius Rearrangement of the corresponding carboxylic acid. This method traps the isocyanate intermediate directly with benzyl alcohol, avoiding the isolation of the unstable free isocyanate.

Retrosynthetic Analysis

-

Target: Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate.[1]

-

Precursor: 1-(3-chlorophenyl)cyclopropanecarboxylic acid.

-

Starting Materials: 3-Chlorophenylacetonitrile + 1,2-Dibromoethane.

Step-by-Step Protocol

Step 1: Cyclopropanation (Dialkylation)

-

Reagents: 3-Chlorophenylacetonitrile, 1,2-Dibromoethane, NaOH (50%), TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst.

-

Mechanism: Double nucleophilic substitution driven by the acidity of the benzylic proton.

-

Procedure:

-

Charge reaction vessel with 3-chlorophenylacetonitrile and 1,2-dibromoethane (1.2 equiv).

-

Add TEBA (1 mol%) and dropwise add 50% NaOH while maintaining temperature <45°C.

-

Stir vigorously (exothermic). The formation of the cyclopropyl ring is favored over polymerization due to the Thorpe-Ingold effect (though less pronounced here, the intramolecular closure is rapid).

-

Workup: Dilute with water, extract with Toluene. Yields 1-(3-chlorophenyl)cyclopropanecarbonitrile .

-

Step 2: Hydrolysis to Acid

-

Reagents: KOH, Ethylene Glycol (high boiling solvent), reflux.

-

Procedure: Hydrolyze the nitrile at 140°C to yield 1-(3-chlorophenyl)cyclopropanecarboxylic acid .

Step 3: Curtius Rearrangement (Target Synthesis)

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl Alcohol, Toluene.

-

Rationale: DPPA converts the acid to an acyl azide in situ, which rearranges thermally to the isocyanate. Benzyl alcohol acts as the nucleophile to form the carbamate.

-

Protocol:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene.

-

Add TEA (1.1 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour (Formation of Acyl Azide).

-

Add Benzyl Alcohol (1.5 equiv).

-

Heat to reflux (80-110°C) for 4-6 hours. Evolution of N₂ gas indicates the rearrangement to isocyanate.

-

Purification: Cool, wash with 1N HCl (to remove TEA), sat. NaHCO₃, and brine. Evaporate solvent. Recrystallize from Hexanes/EtOAc.

-

Visualization: Synthesis Pathway

The following diagram illustrates the conversion from the nitrile precursor to the final Cbz-protected carbamate.

Caption: Figure 1. Synthesis of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate via Curtius Rearrangement.

Applications in Drug Discovery

Pharmacophore Utility

The 1-arylcyclopropylamine moiety is a bioisostere of the isopropyl amine group found in many neurotransmitter reuptake inhibitors. The cyclopropyl ring locks the conformation of the ethylamine side chain, potentially increasing selectivity for specific transporters (SERT, NET, DAT).

-

MAO Inhibition: Cyclopropylamines are "suicide substrates" for Monoamine Oxidase. They undergo single-electron transfer (SET) oxidation by the FAD cofactor in MAO, leading to ring opening and covalent modification of the enzyme.

-

Sibutramine Analogs: The 3-chloro substitution mimics the electronic properties found in antidepressants like Venlafaxine or Bupropion analogs, modulating metabolic stability and lipophilicity.

Deprotection Protocol (Accessing the API)

To access the free amine for biological testing:

-

Hydrogenolysis: H₂ (1 atm), 10% Pd/C, MeOH.

-

Note: The cyclopropane ring is generally stable to standard hydrogenolysis, but prolonged exposure or high pressure may open the ring (hydrogenolysis of the benzylic C-C bond).

-

-

Acid Hydrolysis (Preferred): 33% HBr in Acetic Acid or HBr/Water reflux. This cleaves the Cbz group to yield the amine hydrobromide salt without risking ring reduction.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.10 (m, 9H): Overlapping aromatic protons (5 from Benzyl, 4 from 3-Chlorophenyl).

-

δ 5.40 (br s, 1H): NH carbamate proton.

-

δ 5.10 (s, 2H): Benzylic -CH₂- protons.

-

δ 1.40-1.20 (m, 4H): Cyclopropyl methylene protons (AA'BB' system, characteristic high-field multiplets).

-

-

MS (ESI):

-

[M+H]⁺: 302.1

-

[M+Na]⁺: 324.1

-

Safety & Handling

-

DPPA (Diphenylphosphoryl azide): Highly toxic and potentially explosive. Work behind a blast shield. Avoid contact with acid (forms Hydrazoic acid, HN₃).

-

Cyclopropylamines: Many are potent MAO inhibitors. Handle as if biologically active.

-

Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent carbamate hydrolysis over long periods.

References

-

PubChem. (n.d.). Benzyl carbamate.[2][1][3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

- Google Patents. (2021). WO2021130492A1 - Carboxy derivatives with antiinflammatory properties.

-

Organic Syntheses. (1988). Synthesis of Cyclopropanecarboxylic Acid. Org. Synth. Coll. Vol. 7, 117. Retrieved January 29, 2026, from [Link]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 1-Phenylcyclopropylamine (PCPA) Derivatives

[1]

Executive Summary

The 1-phenylcyclopropylamine (PCPA) scaffold, exemplified by the clinically approved antidepressant tranylcypromine (2-PCPA), represents a "privileged structure" in medicinal chemistry.[1] Originally developed as a non-selective Monoamine Oxidase (MAO) inhibitor for depression, this scaffold has experienced a renaissance due to its potent activity against Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1]

This technical guide dissects the biological activity of PCPA derivatives, transitioning from their classical role in neurotransmitter regulation to their emerging application in epigenetic modulation for oncology.[1][2] It provides a comprehensive analysis of the structure-activity relationships (SAR) that drive selectivity between MAO and LSD1, supported by validated experimental protocols.[1]

Part 1: Chemical Scaffold & Mechanism of Action[1]

The Cyclopropyl "Warhead"

The biological potency of PCPA derivatives stems from the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety.[3][1] This structural feature transforms the molecule into a "suicide substrate" or mechanism-based inhibitor.[3][1]

Mechanism of Covalent Inhibition:

-

Single Electron Transfer (SET): The amine group of PCPA is oxidized by the FAD cofactor within the enzyme's active site (MAO or LSD1), generating an iminium radical cation.[1]

-

Ring Opening: The radical character triggers the homolytic cleavage of the cyclopropyl C1-C2 bond, relieving ring strain and generating a reactive carbon-centered radical.[3][1]

-

Adduct Formation:

-

MAO Inhibition: The radical typically forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor, permanently disabling the enzyme.[1]

-

LSD1 Inhibition: PCPA derivatives form a distinct N(5)-adduct with FAD.[3][1] Crucially, the larger active site of LSD1 accommodates bulky N-substituents that are sterically excluded from MAO, a key driver for selectivity.[1]

-

Selectivity Profiles

-

MAO-A/B: The active sites are relatively small, hydrophobic cavities (MAO-B is smaller/narrower).[3][1] Unsubstituted PCPA (tranylcypromine) fits well, leading to potent, non-selective inhibition.[1][2]

-

LSD1: The substrate binding channel is expansive to accommodate the histone H3 tail.[3][1][2] Large, hydrophobic substituents on the PCPA nitrogen occupy this channel, enhancing binding affinity for LSD1 while causing steric clash in MAO.[1][2]

Part 2: Structure-Activity Relationship (SAR)[1][2][4]

The optimization of PCPA derivatives focuses on shifting activity from MAO inhibition (neuropsychiatric side effects in cancer therapy) to selective LSD1 inhibition.[2]

Nitrogen Substitution (The Selectivity Switch)[2]

-

Primary Amines (-NH2): High MAO activity.[3] (e.g., Tranylcypromine).[1][2][4][5][6][7][8][9][10][11]

-

N-Alkylation/Acylation: Introduction of bulky groups (e.g., benzyloxycarbonyl, biaryl-methyl) drastically reduces MAO affinity.[1]

-

Example:ORY-1001 (Iadademstat) features a complex N-substituent that interacts with carboxylate residues (e.g., Asp555) in the LSD1 substrate cleft.[1]

-

Phenyl Ring Substitution (Potency Tuning)

-

Ortho-substitution: Substituents at the ortho position of the phenyl ring (e.g., halides, phenyl) can lock the conformation and fill hydrophobic pockets unique to LSD1 (interacting with Val333 and Phe538).[1]

-

Para-substitution: often tolerated but less critical for selectivity than N-substitution.[3][2]

Stereochemistry[2][3]

-

Trans-isomers: The (1R, 2S) and (1S, 2R) isomers are thermodynamically more stable and generally more biologically active than cis-isomers.[1] The trans orientation aligns the amine lone pair for optimal SET oxidation by FAD.[3][1][2]

Visualization: SAR Logic Flow

Caption: SAR optimization pathways transforming the non-selective PCPA scaffold into selective LSD1 inhibitors.

Part 3: Experimental Methodologies

Protocol: Synthesis of Selective N-Alkylated PCPA Derivatives

Context: To generate LSD1-selective probes, a reductive amination strategy is preferred over direct alkylation to avoid over-alkylation.[1][2]

Materials:

-

(1R,2S)-2-Phenylcyclopropylamine hydrochloride (Tranylcypromine HCl)[1]

-

Aryl aldehyde (e.g., 4-cyanobenzaldehyde for increased polarity)[1]

-

Sodium triacetoxyborohydride (STAB)[1]

-

Dichloromethane (DCM), Triethylamine (TEA)[1]

Step-by-Step Procedure:

-

Free Base Formation: Dissolve Tranylcypromine HCl (1.0 eq) in DCM. Add TEA (1.2 eq) and stir for 15 min.

-

Imine Formation: Add the aryl aldehyde (1.0 eq) to the solution. Add activated molecular sieves (4Å) to sequester water.[2] Stir at Room Temperature (RT) for 2–4 hours. Monitoring: Verify imine formation via TLC or LCMS.[3][2]

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir overnight (12–16 h).

-

Quench & Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[2] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2]

-

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol: LSD1 Enzymatic Inhibition Assay (Amplex Red)

Context: This assay measures the H2O2 produced during the LSD1-mediated demethylation of a mono- or di-methylated histone peptide.[3][1]

Reagents:

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).[2]

-

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[2]

Workflow:

-

Enzyme Prep: Dilute LSD1/CoREST to 20 nM in assay buffer.

-

Inhibitor Incubation: Add 10 µL of PCPA derivative (serial dilution in DMSO) to 20 µL enzyme solution. Incubate for 30 min at RT (allows covalent adduct formation).

-

Reaction Initiation: Add 20 µL of Substrate Mix (20 µM H3K4me2 peptide, 50 µM Amplex Red, 0.1 U/mL HRP).

-

Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30–60 minutes.

-

Analysis: Calculate IC50 based on the slope of the linear phase relative to DMSO control.

Visualization: Mechanism of Action (FAD Adduct)

Caption: Mechanism-based inhibition of LSD1 by PCPA via radical-mediated FAD adduct formation.

Part 4: Therapeutic Implications[3][13]

Oncology (AML & Solid Tumors)

In Acute Myeloid Leukemia (AML), LSD1 prevents differentiation by demethylating H3K4me1/2 at enhancer regions of myeloid differentiation genes.[1]

-

Effect: PCPA derivatives (e.g., ORY-1001) inhibit LSD1, restoring H3K4 methylation.[1] This reactivates the "differentiation program," causing blast cells to mature and die.[1][2]

-

Synergy: Often combined with All-trans Retinoic Acid (ATRA).[3]

Neuropsychiatry

While selectivity is desired for cancer, the original non-selective profile of Tranylcypromine is utilized for treatment-resistant depression.[3][1]

-

Mechanism: Inhibition of MAO-A increases synaptic Serotonin and Norepinephrine; Inhibition of MAO-B increases Dopamine.[3]

References

-

Structure-activity studies on N-Substituted tranylcypromine derivatives. ResearchGate.

-

Structural Basis for the Inhibition of the LSD1 Histone Demethylase. Biochemistry (ACS). [1]

-

Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed.[3][2]

-

Application Notes and Protocols: Utilizing Tranylcypromine as a Pharmacological Tool. Benchchem.

-

Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. [1][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 3. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 4. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]

- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 6. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Precision Engineering of Carbamate-Based Enzyme Inhibitors: A Technical Guide

Executive Summary

Carbamates represent a privileged scaffold in medicinal chemistry, occupying a unique "Goldilocks zone" between transient non-covalent binding and permanent irreversible inhibition. Unlike organophosphates (which often permanently phosphorylate serine hydrolases, leading to toxicity), carbamates form a pseudo-irreversible covalent bond. This bond is stable enough to silence the enzyme for a therapeutically relevant duration but labile enough to eventually hydrolyze, regenerating the active enzyme and reducing the risk of permanent off-target toxicity.

This guide provides a rigorous framework for the design, synthesis, and kinetic validation of novel carbamate inhibitors, with a focus on Serine Hydrolases (e.g., AChE, BuChE, FAAH).

Mechanistic Architecture: The "Covalent but Reversible" Paradigm

The Kinetic Mechanism

The defining feature of carbamate inhibitors is the formation of a carbamoylated enzyme intermediate. The reaction proceeds through a distinct two-step mechanism:[1][2]

-

Recognition: Formation of a non-covalent Michaelis complex (

). -

Acylation: Nucleophilic attack by the catalytic serine hydroxyl on the carbamate carbonyl, releasing the leaving group (alcohol/phenol) and forming the carbamoylated enzyme (

). -

Decarbamoylation: Slow hydrolysis of the carbamoyl-enzyme adduct, regenerating free enzyme (

).

Visualization of Signaling & Reaction Pathway

The following diagram illustrates the critical reaction coordinate. Note the "Slow Hydrolysis" step, which is the rate-limiting determinant of the drug's duration of action.

Caption: Figure 1: The catalytic cycle of pseudo-irreversible inhibition. The therapeutic window is defined by the stability of the Carbamoylated Enzyme (E-C).

Rational Design Strategies

Tuning the Warhead (The Driver)

The potency of a carbamate is governed by the electrophilicity of the carbonyl carbon and the leaving group ability.

-

The Leaving Group (LG): This is typically a phenol or a heterocyclic alcohol.

-

Rule of Thumb: Lower

of the conjugate acid of the LG increases the rate of carbamoylation ( -

Target Range: Phenols with

7–9 are often ideal (e.g., rivastigmine-like scaffolds).

-

-

The Carbamoyl Nitrogen Substituents:

-

Bulky groups (e.g., ethyl vs. methyl) on the nitrogen can sterically hinder the approach of water during the decarbamoylation step, effectively prolonging the inhibition (

decreases). -

Example: In AChE inhibitors, N-ethyl-N-methyl carbamates often show slower decarbamoylation than N,N-dimethyl variants.

-

Selectivity Filters

To avoid off-target reactivity (e.g., inhibiting liver esterases), the non-covalent recognition element (the R-group attached to the LG) must be highly specific to the target's binding pocket.

-

AChE/BuChE: Incorporate cationic or basic amines to interact with the catalytic anionic subsite (CAS).

-

FAAH: Utilize lipophilic biphenyl or cyclohexyl groups to mimic the arachidonoyl chain of anandamide.

Synthetic Workflow: The Activated Carbonate Route

While isocyanates are commonly used, they are often limited to primary carbamates or require hazardous precursors. The Activated Carbonate Method is the preferred protocol for research-grade synthesis of complex secondary/tertiary carbamates due to its modularity and safety profile.

Protocol: Synthesis via 4-Nitrophenyl Carbonate Intermediate

Objective: Synthesize a target carbamate (

Materials:

-

Target Alcohol (

) -

4-Nitrophenyl chloroformate (4-NPC)

-

Secondary Amine (

) -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) -

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Activation (Formation of Mixed Carbonate):

-

Dissolve 1.0 eq of

and 1.2 eq of 4-NPC in anhydrous DCM under inert atmosphere ( -

Cool to 0°C.

-

Dropwise add 1.5 eq of

. -

Insight: The reaction typically completes in 1–4 hours. Monitor by TLC (disappearance of starting phenol). The product is the 4-nitrophenyl carbonate intermediate.

-

Purification: Often, this intermediate can be used crude or purified by rapid silica filtration to remove salts.

-

-

Coupling (Carbamoylation):

-

Redissolve the intermediate in MeCN or DCM.

-

Add 1.2–2.0 eq of the amine (

). -

Add 2.0 eq of base (if using amine salts).

-

Heat to 40–60°C if the amine is sterically hindered; otherwise, room temperature is sufficient.

-

Mechanism:[1][2][3][4][5][6][7][8][9] The amine attacks the carbonate, displacing the p-nitrophenol leaving group.

-

-

Workup & Isolation:

-

Wash the organic layer with saturated

(removes the p-nitrophenol byproduct, which is yellow in base). -

Wash with brine, dry over

, and concentrate. -

Purify via flash column chromatography.

-

Validation Check:

-

NMR: Look for the disappearance of the p-nitrophenyl protons (doublets at ~8.3 and 7.4 ppm) and the appearance of the carbamate broad signals.

-

Stability: Verify the compound does not hydrolyze in aqueous buffer (pH 7.4) over 24 hours before biological testing.

Kinetic Validation & Screening

Standard

The Screening Workflow (DOT Diagram)

Caption: Figure 2: Screening cascade for pseudo-irreversible inhibitors. Note the critical "Time-Dependency Check" step.

Experimental Protocol: Determining [10]

Method: Kitz-Wilson Analysis (Pseudo-first-order kinetics).

-

Pre-incubation: Incubate the enzyme (

) with various concentrations of inhibitor ( -

Activity Measurement: At each time point, dilute an aliquot into a substrate solution (volume of substrate >> volume of aliquot to prevent further inhibition). Measure the residual velocity (

). -

Data Processing:

-

Plot

vs. time ( -

Plot

vs. -

Fit to the equation:

-

Extract

(max inactivation rate) and

-

Data Summary Table: Interpreting Kinetic Parameters

| Parameter | Definition | Ideal Profile | Why? |

| Dissociation constant of initial complex | Low (nM range) | High affinity recognition reduces off-target binding. | |

| Rate of carbamoylation | Moderate ( | Too fast = non-specific reactivity; Too slow = weak efficacy. | |

| Specificity Constant | High ( | The best metric for potency. Values | |

| Half-life of enzyme regeneration | Hours (2–12 h) | Determines dosing frequency. Too long (>24h) mimics irreversible toxicity. |

References

-

Bar-On, P., et al. "Kinetic analysis of the inhibition of acetylcholinesterase by rivastigmine." Biochemistry (2002). Link

-

Kathuria, S., et al. "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine (2003). Link

-

Vacondio, F., et al. "Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability."[10] Journal of Medicinal Chemistry (2009). Link

-

Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry (2015). Link

-

Cazzolla, R., et al. "In vitro and in vivo characterization of novel carbamate-based inhibitors of fatty acid amide hydrolase." British Journal of Pharmacology (2020). Link

-

Kitz, R., & Wilson, I. B. "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry (1962). Link

Sources

- 1. Serine hydrolase - Wikipedia [en.wikipedia.org]

- 2. shop.carnabio.com [shop.carnabio.com]

- 3. Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Technical Guide: Spectroscopic Profiling of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

[1]

Molecular Architecture & Synthetic Context[1]

Compound Name: Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate CAS Registry Number: 1255574-39-0 Molecular Formula: C₁₇H₁₆ClNO₂ Molecular Weight: 301.77 g/mol [1][2]

This molecule features a 1,1-disubstituted cyclopropane core.[1] The rigidity of the cyclopropyl ring locks the spatial orientation of the 3-chlorophenyl group and the carbamate moiety, making it a valuable scaffold for exploring conformational space in drug discovery.[1] The benzyl carbamate (Cbz) group serves as a robust protecting group, stable to acidic conditions but removable via hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH).[1]

Synthetic Pathway (Curtius Rearrangement)

The most efficient route to this scaffold is the Curtius Rearrangement of 1-(3-chlorophenyl)cyclopropanecarboxylic acid.[1] This method allows for the stereospecific retention of configuration (if chiral) and direct trapping of the isocyanate intermediate with benzyl alcohol.[1]

Figure 1: Synthetic workflow via Curtius Rearrangement. This "one-pot" modification avoids the isolation of the unstable isocyanate.[1]

Nuclear Magnetic Resonance (NMR) Characterization

The NMR profile of this compound is defined by the symmetry of the cyclopropane ring (if achiral) and the distinct shielding effects of the aromatic rings.[1]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The cyclopropyl protons typically appear as two multiplets due to the magnetic inequivalence caused by the cis vs trans relationship to the aromatic ring, even in the absence of chiral centers (AA'BB' system).[1]

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 7.30 – 7.40 | Multiplet | 5H | Cbz-Ph | Overlapping aromatic protons of the benzyl protecting group.[1] |

| 7.20 – 7.25 | Multiplet | 3H | 3-Cl-Ph (H2, H5, H6) | The 3-chloro substitution pattern creates a complex aromatic region.[1] |

| 7.08 – 7.12 | Multiplet | 1H | 3-Cl-Ph (H4) | Often distinct due to ortho-coupling to H5 and meta-coupling to H2.[1] |

| 5.45 | Broad Singlet | 1H | NH | Exchangeable proton. Chemical shift is concentration and temperature dependent. |

| 5.10 | Singlet | 2H | O-CH₂ -Ph | Characteristic benzylic methylene singlet of the Cbz group.[1] |

| 1.28 – 1.35 | Multiplet | 2H | Cyclopropyl CH₂ | Protons cis to the carbamate. |

| 1.18 – 1.25 | Multiplet | 2H | Cyclopropyl CH₂ | Protons trans to the carbamate. |

Technical Note: The chemical shift of the cyclopropyl protons is highly diagnostic. Unlike alkyl cyclopropanes (which appear < 1.0 ppm), the presence of the electron-withdrawing carbamate and the anisotropic effect of the aryl ring shifts these protons downfield to the 1.1–1.4 ppm range.[1]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 156.2 | C=O[1] | Carbamate carbonyl. |

| 145.8 | C_quat | Cyclopropyl-attached Phenyl C1 (Ipso).[1] |

| 136.4 | C_quat | Benzyl Phenyl C1. |

| 134.1 | C_quat | C-Cl (C3 of chlorophenyl).[1][3][4] |

| 129.5 – 126.0 | CH (Ar) | Multiple aromatic signals (Ph and Cl-Ph).[1] |

| 66.8 | CH₂ | Benzylic methylene (O-CH₂-Ph).[1] |

| 36.5 | C_quat | Cyclopropyl C1 (Quaternary).[1] |

| 17.8 | CH₂ | Cyclopropyl CH₂ (Symmetric signal).[1] |

Infrared (IR) Spectroscopy[1][4][5]

The IR spectrum serves as a rapid quality control checkpoint, particularly for verifying the formation of the carbamate linkage and the integrity of the cyclopropane ring.[1]

-

3320 – 3350 cm⁻¹ (m): N-H stretching vibration (secondary amide).[1]

-

3030 – 3060 cm⁻¹ (w): C-H stretching (Aromatic).[1]

-

2950 – 3010 cm⁻¹ (w): C-H stretching (Cyclopropyl).[1] Note: Cyclopropyl C-H stretches are uniquely high frequency compared to acyclic alkanes.[1]

-

1705 – 1725 cm⁻¹ (s): C=O stretching (Carbamate).[1] This is the most intense diagnostic band.

-

1520 – 1540 cm⁻¹ (m): N-H bending / C-N stretching (Amide II band).[1]

-

1240 – 1260 cm⁻¹ (s): C-O-C stretching (Asymmetric).

-

690 – 750 cm⁻¹ (s): C-Cl stretching and aromatic out-of-plane bending (monosubstituted and 1,3-disubstituted rings).[1]

Mass Spectrometry (MS) & Fragmentation Logic[1]

Ionization Mode: Electrospray Ionization (ESI) or APCI.[1] Polarity: Positive Mode (+).[1]

Key Ions[1]

-

[M+H]⁺: 302.1 (¹⁰⁰% abundance) and 304.1 (³³% abundance).[1] The 3:1 ratio is diagnostic of a mono-chlorinated species.[1]

-

[M+Na]⁺: 324.1 / 326.1 (Sodium adduct).[1]

Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the benzyl cation (tropylium ion) and the decarboxylation of the carbamate.[1]

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, follow this standardized protocol.

NMR Preparation

-

Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though Cbz groups are generally stable).[1]

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove any suspended solids (e.g., urea byproducts from synthesis).

HPLC-MS Method

References

-

Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.[1] Link[1]

-

Cyclopropylamine Synthesis: Wilsmore, N. (2010). Synthesis of 1-substituted cyclopropylamines. Organic Preparations and Procedures International, 42(1).[1]

-

Spectroscopic Data of Cbz-Amines: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for Cbz/Carbamate shifts).

-

Commercial Availability & CAS Verification: Echemi. (n.d.). Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate Product Page.[1][2] Retrieved January 29, 2026.[1] Link

In Silico Dissection of Pseudo-Irreversible Inhibition: A Technical Guide to Modeling Carbamate-Receptor Interactions

Introduction: The Pseudo-Irreversible Challenge

Carbamates (e.g., rivastigmine, physostigmine) represent a unique class of pharmacophores in drug development. Unlike classical competitive inhibitors that bind and release rapidly, carbamates act as pseudo-irreversible inhibitors . They covalently modify the catalytic serine of their target—most notably Acetylcholinesterase (AChE)—forming a carbamylated adduct that hydrolyzes over minutes to hours, rather than microseconds.

For the computational chemist, this presents a specific failure mode in standard workflows. Standard molecular docking assumes non-covalent equilibrium. Standard Molecular Dynamics (MD) cannot simulate bond breaking/forming. To model carbamates accurately, one must integrate Covalent Docking , QM/MM (Quantum Mechanics/Molecular Mechanics) , and Reactive MD protocols.

This guide details the theoretical framework for modeling this specific interaction, using AChE as the primary case study due to its dominance in carbamate pharmacology.

Phase 1: Structural Preparation & Force Field Selection

The accuracy of any covalent modeling campaign rests on the initial electronic state of the active site. In AChE, the catalytic triad (Ser203, His447, Glu334) relies on a precise proton shuttle.

Protonation States (The Critical Variable)

Standard automated tools (like H++ or PropKa) often misassign the catalytic histidine in the presence of a ligand.

-

His447 (AChE numbering): Must be modeled as neutral initially (

-protonated) to accept the proton from Ser203 during the nucleophilic attack. -

Glu334: Must be deprotonated (anionic) to stabilize the developing positive charge on His447.

Force Field Parameters

Carbamates contain specific torsion angles (O-C(=O)-N) that govern their "butterfly" conformation in the active site gorge.

| Component | Recommended Force Field | Rationale |

| Protein (AChE) | AMBER ff14SB or CHARMM36m | Excellent handling of backbone flexibility and side-chain rotamers in the deep active site gorge. |

| Ligand (Carbamate) | GAFF2 (General AMBER Force Field) | Validated for small organic molecules. Parameterization via Antechamber with RESP charges (HF/6-31G*) is mandatory. |

| Covalent Linker | Custom Parameterization | The Ser-O-C(=O)-N bond requires custom angle/torsion parameters derived from QM scans if not present in standard libraries. |

Phase 2: The Encounter Complex (Covalent Docking)

Standard docking scores (binding affinity,

Protocol: Two-Step Covalent Docking

Do not rely on "autodocking" directly to the covalent state. The steric clash of the forming bond often results in false negatives.

-

Step 1: Constrained Non-Covalent Docking

-

Define the grid box centered on Ser203.

-

Apply a distance constraint :

. -

Software: Gold (CCDC), Glide (Schrödinger), or AutoDock Vina (with custom scoring).

-

-

Step 2: Covalent Transformation

-

Select top poses from Step 1.

-

In silico reaction: Remove the leaving group (phenol/alcohol) and create the ester bond.

-

Energy Minimization: Rigidify the protein backbone, allow side chains (His447, Phe295, Phe297) to relax around the new adduct.

-

Phase 3: Modeling the Reaction (QM/MM)

This is the core of the theoretical model. To calculate the inhibition potency (

Partitioning the System

The system is split into a Quantum Mechanical (QM) region (treated with Density Functional Theory) and a Molecular Mechanical (MM) region (classical force field).

-

QM Region (High Level):

-

MM Region (Low Level):

-

Remainder of the protein + explicit solvent (TIP3P water).

-

The Reaction Coordinate

The reaction is driven by scanning the distance between the nucleophile and electrophile.

-

Coordinate 1 (

): -

Coordinate 2 (

):

Methodology: Perform an Adiabatic Mapping or Nudged Elastic Band (NEB) calculation.

-

Reactant State (ES): Non-covalent complex.

-

Transition State 1 (TS1): Nucleophilic attack.

-

Intermediate: Tetrahedral Intermediate (TI).

-

Product: Acyl-Enzyme (Carbamylated Serine) + Leaving Group.

Figure 1: The reaction pathway for carbamate inhibition. The Transition State 1 (TS1) energy barrier determines the rate of carbamylation.

Phase 4: Post-Reaction Dynamics (MD Simulation)

Once the carbamylated adduct is formed, the question shifts to stability and reactivation . How long does the enzyme stay inhibited?

Simulation Setup

-

Input: The optimized structure of the Carbamylated Enzyme (from Phase 3).

-

Timescale: 50–100 ns is typically sufficient to observe local stability; 1

s+ required to observe "backdoor" opening (product release channel). -

Key Metric: The "Aging" vs. Reactivation Competition.

-

Unlike organophosphates, carbamates rarely "age" (dealkylation). They spontaneously hydrolyze (decarbamylate).

-

Monitor the distance of water molecules to the Carbamyl-Carbon. A water molecule bridging His447 and the Carbamyl-C indicates a "pre-reactivation" state.

-

Data Analysis: Structural Stability

Summarize the trajectory data to validate the model's physical realism.

| Metric | Definition | Target Value (Validation) |

| RMSD (Backbone) | Root Mean Square Deviation of protein C | Stable plateau (< 2.0 Å) indicates equilibrated system. |

| RMSF (Residue) | Fluctuation of individual residues | High peaks at loops; Low values at Catalytic Triad (< 0.8 Å). |

| H-Bond Occupancy | % time Oxyanion Hole H-bonds exist | > 80% occupancy confirms stabilization of the carbonyl oxygen. |

| Gyration Radius | Compactness of the protein | Constant value indicates no unfolding. |

Visualizing the Workflow

The following diagram illustrates the integrated computational pipeline required to model these interactions rigorously.

Figure 2: Integrated computational pipeline for modeling covalent carbamate inhibition.

References

-

Reaction Mechanism & QM/MM

-

Xu, Y. et al. (2008). "Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations." Proceedings of the National Academy of Sciences.

-

Comparison of QM/MM methods for Serine Hydrolases.

-

-

Force Field Parameters

-

Covalent Docking Methodologies

-

Kumari, R. et al. (2022). "Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls." International Journal of Molecular Sciences.

-

Schrödinger Covalent Docking (CovDock) Workflow.

-

-

MD Simulation of AChE

-

Standard protocols for AChE Molecular Dynamics and stability analysis.

-

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. Design and In Vitro Evaluation of Novel GC373-like SARS-CoV-2 Main Protease Inhibitors [mdpi.com]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 5. Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental procedure for N-protection of 1-(3-chlorophenyl)cyclopropanamine

Introduction & Strategic Analysis

The protection of 1-(3-chlorophenyl)cyclopropanamine is a critical step in the synthesis of various serotonin-norepinephrine reuptake inhibitors (SNRIs) and NMDA receptor antagonists. While amine protection is a routine transformation, this specific substrate presents unique challenges due to the geminal disubstitution at the

Substrate Analysis

-

Steric Hindrance: The cyclopropyl ring and the 3-chlorophenyl ring are attached to the same carbon atom as the amine. This creates significant steric bulk, reducing the nucleophilicity of the nitrogen compared to linear primary amines.

-

Ring Stability: The cyclopropane ring possesses high ring strain (~27.5 kcal/mol). While generally stable to basic conditions, it can be susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress.

-

Basicity: The amine is typically supplied as a hydrochloride salt (HCl) to ensure stability. The free base is an oil that oxidizes slowly in air.

Selection of Protecting Group (PG)

This guide focuses on the tert-Butyloxycarbonyl (Boc) group.[1][2][3][4]

-

Rationale: The Boc group is orthogonal to most hydrogenation conditions (preserving the Cl-aryl bond) and is stable against the basic nucleophiles often used in subsequent cross-coupling or alkylation steps.[4]

-

Alternative: Carboxybenzyl (Cbz) is discussed as a secondary option if acidic deprotection (required for Boc) is contraindicated in downstream steps.

Experimental Protocol: N-Boc Protection

This protocol is optimized for the hydrochloride salt of the starting material, as this is the most common commercial form.

Reagents & Materials Table

| Reagent | Equiv.[3] | Role | CAS No. |

| 1-(3-chlorophenyl)cyclopropanamine HCl | 1.0 | Substrate | Varies |

| Di-tert-butyl dicarbonate ( | 1.1 - 1.2 | Reagent | 24424-99-5 |

| Triethylamine ( | 2.5 - 3.0 | Base | 121-44-8 |

| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 | Catalyst | 1122-58-3 |

| Dichloromethane (DCM) | 10 V | Solvent | 75-09-2 |

| 1M Citric Acid (aq) | N/A | Quench/Wash | 77-92-9 |

Step-by-Step Methodology

Step 1: Free Base Generation & Solubilization

-

Charge a reaction vessel with 1-(3-chlorophenyl)cyclopropanamine HCl (1.0 equiv).

-

Add DCM (10 volumes relative to mass of substrate).

-

Cool the suspension to

using an ice bath. -

Add Triethylamine (

, 2.5 equiv) dropwise over 10 minutes.-

Note: The solution should clarify as the free base is liberated. The extra equivalents of base neutralize the HCl and scavenge the protons generated during the Boc reaction.

-

Step 2: Reagent Addition

-

Add DMAP (0.05 equiv).

-

Expert Insight: Due to the steric hindrance of the gem-disubstituted carbon, the uncatalyzed reaction can be sluggish. DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that transfers the Boc group more efficiently.

-

-

Dissolve

(1.1 equiv) in a minimal amount of DCM. -

Add the

solution dropwise to the reaction mixture at-

Caution: Gas evolution (

) is possible but usually minimal with anhydride. Ensure the system is vented.

-

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (

) . -

Stir for 4–6 hours.

-

Process Control (IPC): Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LCMS.

-

Target: Disappearance of the polar amine spot/peak.[5]

-

Correction: If >5% starting material remains after 6 hours, add an additional 0.1 equiv of

and stir for 2 hours.

-

Step 4: Workup & Isolation

-

Dilute the reaction mixture with DCM.

-

Acid Wash: Wash the organic phase twice with 1M Citric Acid (or 0.5M HCl).

-

Purpose: This removes unreacted amine, excess

, and DMAP. Citric acid is preferred over strong mineral acids to prevent premature Boc cleavage.

-

-

Base Wash: Wash the organic phase once with saturated

(removes residual acid) and once with Brine. -

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product is typically a viscous oil or low-melting solid.

-

If high purity is required (>98%), recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Decision-tree workflow for the N-Boc protection of sterically hindered cyclopropyl amines.

Alternative Protocol: Cbz Protection

If the final deprotection requires non-acidic conditions (e.g., if the molecule contains an acid-labile acetal elsewhere), the Carboxybenzyl (Cbz) group is the preferred alternative.

-

Reagents: Benzyl chloroformate (Cbz-Cl),

(Base). -

Solvent System: THF / Water (1:1 biphasic mixture).

-

Key Difference: Unlike the Boc protocol, this uses a Schotten-Baumann condition. The biphasic system keeps the generated HCl in the aqueous phase, neutralized by the inorganic base.

-

Procedure:

-

Dissolve amine HCl in THF/Water.

-

Add

(3.0 equiv). -

Add Cbz-Cl (1.2 equiv) dropwise at

. -

Stir vigorously (biphasic) at RT for 3 hours.

-

Extract with EtOAc.[6]

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance prevents nucleophilic attack. | Increase DMAP to 0.1 equiv. Reflux in DCM ( |

| Formation of Urea Byproduct | Moisture present in solvent hydrolyzing isocyanate intermediate. | Ensure DCM is anhydrous. Dry the amine salt under vacuum before use. |

| Product is an Oil | Impurities (Boc-OH, residual solvent) preventing crystallization. | Triturate with cold Pentane or Hexanes to induce precipitation. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[7] (Standard reference for amine protection protocols).

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols.[1][2][3][4][5][7][8][9] Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).[2][3][10][7][8][11] Retrieved from [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Advanced Application Note: Substituted Cyclopropylamines in Medicinal Chemistry

Executive Summary

The cyclopropylamine (CPA) moiety represents a "privileged scaffold" in modern drug discovery. Its unique geometric constraints and electronic properties allow it to serve as a conformationally restricted bioisostere of ethyl/propyl chains, a transition state mimic in enzyme inhibition, and a modulator of basicity (pKa). This guide provides a technical deep-dive into the application of CPAs, focusing on their critical role in LSD1 inhibition and P2Y12 antagonism , while providing validated protocols for their diastereoselective synthesis.

The Pharmacophore: Structural & Electronic Rationale

The utility of the cyclopropylamine group stems from three core physicochemical properties that must be understood for rational drug design:

-

Conformational Rigidity: The cyclopropane ring locks the C-C-N bond angles, reducing the entropic penalty of binding. This is critical in the design of Ticagrelor , where the CPA group orients the difluorophenyl substituent into a hydrophobic pocket of the P2Y12 receptor.

-

Electronic Modulation (Walsh Orbitals): The C-C bonds of the cyclopropane ring have high p-character (resembling alkenes). These "Walsh orbitals" can conjugate with adjacent

-systems (e.g., phenyl rings), altering the pKa of the amine.-

Design Insight: A standard primary amine has a pKa ~10.5. An aryl-cyclopropylamine typically displays a lower pKa (~8-9), improving membrane permeability and oral bioavailability.

-

-

Metabolic Stability vs. Liability: While the ring blocks

-oxidation, it can undergo cytochrome P450-mediated single-electron transfer (SET) ring opening. This is the mechanism of action for LSD1 inhibitors but a toxicity alert for drugs like Trovafloxacin .

Therapeutic Applications & Mechanisms[1][2]

Case Study A: Irreversible LSD1 Inhibition (Epigenetics)

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a therapeutic target for acute myeloid leukemia (AML) and small-cell lung cancer.[1] Substituted cyclopropylamines, such as Tranylcypromine (TCP) derivatives (e.g., Iadademstat , Bomedemstat ), act as mechanism-based "suicide" inhibitors.

-

Mechanism: The flavin adenine dinucleotide (FAD) cofactor in LSD1 oxidizes the amine to an imine. However, the strained ring undergoes a radical ring-opening, forming a covalent adduct with FAD C(4a), permanently disabling the enzyme.

Case Study B: P2Y12 Antagonism (Cardiovascular)

Ticagrelor (Brilinta) utilizes a specific chiral CPA side chain: (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[2]

-

Function: Unlike thienopyridines (e.g., Clopidogrel) which require metabolic activation, Ticagrelor binds reversibly.[3] The CPA moiety is essential for allosteric locking of the receptor.

Visualization: LSD1 Inhibition Mechanism[3][6][7]

The following diagram illustrates the Single Electron Transfer (SET) mechanism utilized by cyclopropylamine inhibitors to covalently modify the LSD1 co-factor.

Caption: Mechanism of LSD1 inactivation by cyclopropylamines. The strained ring facilitates radical formation and covalent attachment to FAD.

Experimental Protocols

Protocol A: Diastereoselective Synthesis of trans-2-Arylcyclopropylamines

Methodology: Zinc Homoenolate Trapping.

Application: High-yield synthesis of trans-isomers (e.g., Tranylcypromine analogs) from

Reagents:

- -Chloroaldehyde (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

ZnCl₂ (1.2 equiv)

-

EtMgBr (2.4 equiv) or pre-formed Et₂Zn

-

Solvent: Dichloromethane (DCM) / THF (additive)

Step-by-Step Procedure:

-

Homoenolate Formation:

-

In a flame-dried Schlenk flask under Argon, dissolve the

-chloroaldehyde in dry DCM (0.5 M). -

Add Et₂Zn (1.0 M in hexanes) dropwise at 0°C. Stir for 30 min. Note: This generates the zinc homoenolate species in situ.

-

-

Imine Formation & Trapping:

-

Add the primary amine (e.g., benzylamine) and MgSO₄ (drying agent) to the reaction mixture.

-

Stir at room temperature for 4–6 hours. The amine condenses with the aldehyde to form an imine/enamine intermediate activated by Zinc.

-

-

Cyclization:

-

Reflux the mixture (40°C) for 12 hours. The nucleophilic carbon of the homoenolate attacks the imine carbon, followed by ring closure displacing the chloride.

-

Critical Step: To ensure trans selectivity, add a polar aprotic co-solvent (e.g., DMPU or HMPA - caution: toxic) or use LiCl additives if cis/trans isomerization is observed.

-

-

Workup:

-

Quench with sat. aq. NH₄Cl. Extract with Et₂O (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Expected Data: trans-isomer typically elutes after the cis-isomer.

for cyclopropyl protons: trans ~3-4 Hz, cis ~7-8 Hz.

-

Protocol B: Ticagrelor Intermediate Coupling

Context: Coupling the cyclopropylamine side chain to the chloropyrimidine core.

Reagents:

-

4,6-Dichloro-2-(propylthio)-5-aminopyrimidine derivative (Core)

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (Side Chain)[2][3][4]

-

Base: Triethylamine (Et₃N) or DIPEA

-

Solvent: Ethanol or Acetonitrile

Procedure:

-

Dissolve the pyrimidine core (10 mmol) in Ethanol (50 mL).

-

Add Et₃N (15 mmol) followed by the cyclopropylamine salt (10.5 mmol).

-

Heat the reaction to 80°C for 4 hours. Monitor by HPLC.

-

Workup: Cool to RT. The product often precipitates. Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum.

-

Yield: Typical yields are >85% with high regioselectivity for the 4-position displacement due to the electron-donating effect of the 5-amino group directing substitution.

Comparison of Synthetic Routes

| Method | Key Reagents | Stereoselectivity | Scalability | Notes |

| Kulinkovich-de Meijere | Grignard, Ti(OiPr)₄, Amides | High (trans) | Moderate | Best for tertiary cyclopropylamines. |

| Simmons-Smith | Zn-Cu, CH₂I₂, Alkenes | Retention of alkene geometry | High | Requires alkene precursor; safety concerns with organozinc on large scale. |

| Zn-Homoenolate (Protocol A) | High (trans) | High | Safer reagents; excellent functional group tolerance. | |

| Biocatalytic | Engineered Myoglobin, Diazo cmpds | High (Enantio- & Diastereo-) | Low/Medium | Green chemistry; substrate scope limited by enzyme pocket. |

Critical Safety & Toxicity Note (The "Trovafloxacin Alert")

While cyclopropylamines are valuable, they carry a structural alert for idiosyncratic hepatotoxicity .

-

Mechanism: Metabolic oxidation of the cyclopropylamine can lead to ring opening, generating a reactive

-unsaturated aldehyde (Michael acceptor) or carbon-centered radicals.[5] -

Mitigation Strategy:

-

Block metabolic "soft spots" on the ring with Fluorine or Methyl groups.

-

Screen early for reactive metabolite formation using GSH-trapping assays in human liver microsomes (HLM).

-

References

-

LSD1 Inhibition Mechanism

- Source: National Institutes of Health (NIH) / PubMed

- Title: Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology

-

URL:[Link]

-

Ticagrelor Synthesis

-

Source: BenchChem Technical Guides[6]

- Title: The Discovery and Synthesis of Ticagrelor: A Technical Guide

-

-

Zinc Homoenolate Protocol

-

Metabolic Toxicity (Trovafloxacin)

-

General Medicinal Chemistry

Sources

- 1. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 4. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificupdate.com [scientificupdate.com]

- 13. longdom.org [longdom.org]

- 14. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification of crude Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate by column chromatography

Technical Support Center: Purification of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Ticket ID: PUR-CBZ-LORC-001 Subject: Optimization of Flash Chromatography for Cbz-Protected Cyclopropyl Amine Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate , a critical intermediate likely synthesized via a Curtius rearrangement (using DPPA/Benzyl Alcohol) en route to 5-HT2C agonists like Lorcaserin .

This molecule presents a specific purification challenge: separating the desired carbamate from excess benzyl alcohol (BnOH) (used as a nucleophile) and the highly insoluble symmetrical urea byproduct. This guide provides a scientifically grounded, step-by-step protocol to resolve these species using flash column chromatography.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must characterize the crude mixture to prevent on-column precipitation or co-elution.

1.1 The Impurity Profile (Know Your Enemy) In a typical Curtius rearrangement context, your crude mixture contains:

| Component | Polarity (Rf) | Solubility | Detection (UV 254) | Origin |

| Target Carbamate | Medium ( | Good in EtOAc/DCM; Poor in Hexane | Strong | Product |

| Benzyl Alcohol | High ( | Miscible in organic solvents | Weak/Medium | Excess Reagent |

| Symmetrical Urea | Low ( | Very Poor (Insoluble in most) | Strong | Moisture byproduct |

| Diphenyl Phosphate | Baseline ( | Soluble in polar organic | Weak | DPPA byproduct |

1.2 Sample Preparation (Critical Step)

-

Issue: The crude residue is likely a viscous oil or semi-solid containing urea precipitates.

-

Action: Do NOT attempt liquid loading with minimal DCM. The urea will precipitate on the head of the column, causing band broadening and high backpressure.

-

Recommendation: Use Dry Loading . Dissolve the crude in a minimum amount of DCM/MeOH, add Celite (1:2 ratio w/w), and rotovap to a free-flowing powder.

Module 2: The Purification Protocol

Methodology: Flash Column Chromatography (Normal Phase) Stationary Phase: Silica Gel 60 (40-63 µm)

2.1 Step-by-Step Workflow

-

Column Sizing: Use a silica-to-crude ratio of 40:1 by weight. The separation of BnOH requires high theoretical plate counts.

-

Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

-

Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexanes.

-

Gradient Profile:

-

0–5 min: 0% EtOAc (Isocratic hold to elute non-polar impurities).

-

5–20 min: 0% → 10% EtOAc (Shallow gradient to move the front).

-

20–40 min: 10% → 30% EtOAc (Target elution window).

-

40–50 min: 30% → 100% EtOAc (Flush polar impurities/BnOH).

-

2.2 Visualization Logic Since both the product and the chlorophenyl ring are UV active, use UV 254 nm .

-

Confirmatory Stain: PMA (Phosphomolybdic Acid) . The carbamate usually stains dark blue/black upon heating.

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with Benzyl Alcohol. How do I separate them?

A: This is the most common failure mode. Benzyl alcohol (

-

The Fix: Switch to a DCM/Hexane gradient initially, or use an isocratic "hold" at the percentage where the product just begins to move (

). -

Pro-Tip: If the overlap is severe, consider a recrystallization from Hexanes/EtOAc or Heptane/Toluene before the column. The urea is insoluble, and the carbamate often crystallizes while BnOH stays in the mother liquor.

Q2: I see a white precipitate crashing out inside the column. What is happening? A: This is likely the symmetrical urea byproduct (1,3-bis(1-(3-chlorophenyl)cyclopropyl)urea). It is extremely insoluble in non-polar mobile phases.

-

The Fix: This confirms you should have used Dry Loading (see Module 1.2). If it happens mid-run, stop the flow, dissolve the top of the column with a small amount of DCM, and restart carefully. You cannot "elute" the urea; it stays at the baseline.

Q3: The product spots are streaking on TLC. Do I need to add Triethylamine (TEA)? A: generally, No .

-

Reasoning: Unlike free amines, carbamates are non-basic and neutral. Streaking usually indicates:

-

Overloading: You put too much mass on the plate.

-

Acidic Impurities: Residual diphenylphosphoric acid from the DPPA reagent.[1]

-

-

The Fix: Wash your crude organic layer with 1M NaOH or Sat.

before chromatography to remove acidic phosphate byproducts. This is more effective than adding TEA to the column.

Module 4: Process Visualization

The following diagram illustrates the decision logic for purifying Cbz-carbamates derived from Curtius rearrangements.

Figure 1: Purification logic flow for Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate, highlighting critical checkpoints for urea removal and benzyl alcohol separation.

References

-

Curtius Rearrangement Methodology : Organic Syntheses, Coll. Vol. 6, p. 910 (1988); Vol. 51, p. 48 (1971). (Standard protocols for DPPA/BnOH Curtius reactions).

-

Purification of Carbamates : "Purification of Reaction Mixtures." Common Organic Chemistry. (General guidelines on separating carbamates from alcohol byproducts).

-

Flash Chromatography Best Practices : Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org.[1][2] Chem.1978 , 43, 2923–2925.

-

Lorcaserin Intermediate Synthesis : "Process for the preparation of 1-(substituted phenyl)cyclopropanecarboxylic acid derivatives." Google Patents (WO2006076453A2). (Context for the specific 3-chlorophenyl cyclopropyl scaffold).

Sources

Technical Support Center: Purification of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Status: Active Last Updated: January 29, 2026 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification protocol, compare your crude material against these common impurity signatures. This compound is a critical intermediate (often in the synthesis of desmethylsibutramine analogs), and its purity dictates the success of subsequent deprotection steps.

| Observation | Likely Impurity | Source of Error | Recommended Protocol |

| Yellow/Orange Oil (Product should be solid) | Benzyl Alcohol (BnOH) | Excess reagent from Curtius rearrangement or hydrolysis of Cbz-Cl. | Protocol B (Column) or High Vac Distillation |

| White Precipitate (Insoluble in EtOAc) | Symmetrical Urea | Moisture present during isocyanate formation (Curtius route). | Filtration (Discard solid, keep filtrate) |

| Pungent/Acrid Smell | Benzyl Chloride | Unreacted Cbz-Cl reagent. | Protocol C (Chemical Wash) |

| Sticky Gum / Low MP | Unreacted Amine | Incomplete reaction / pH too low during protection. | Protocol C (Acid Wash) |

Purification Decision Matrix

Use this logic flow to select the correct purification strategy without wasting sample.

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude intermediate.

Detailed Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing trace non-polar impurities and improving color.

Context: Carbamates generally crystallize well, but the lipophilic benzyl and chlorophenyl groups can cause "oiling out" if the solvent polarity is not balanced.

Reagents:

-

Solvent A: Ethyl Acetate (Good solubility)

-

Solvent B: n-Heptane or Hexanes (Anti-solvent)

Step-by-Step:

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C). Do not boil aggressively; the cyclopropyl ring is stable but thermal stress should be minimized [1].

-

Filtration: If the solution is cloudy (urea byproducts), filter while hot through a glass frit or Celite pad.

-

Precipitation: Slowly add hot n-Heptane dropwise until a persistent cloudiness appears.

-

Clarification: Add just enough Ethyl Acetate to make the solution clear again.

-

Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to 4°C (fridge) for 12 hours.

-

Collection: Filter the white crystals and wash with cold Heptane.

Critical Note: If the product separates as an oil at the bottom, reheat to dissolve and add a "seed crystal" if available. If no seed is available, scratch the glass surface with a spatula to induce nucleation.

Protocol B: Flash Chromatography (The Cleanup)

Best for: Removing Benzyl Alcohol and separating oily mixtures.

Context: Benzyl alcohol (BnOH) is the most persistent impurity in Cbz protection reactions. It co-elutes with many carbamates.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes (or Petroleum Ether) / Ethyl Acetate.

Gradient Strategy:

-

Equilibration: Start with 95:5 (Hex:EtOAc).

-

Loading: Load sample as a concentrated solution in minimal DCM or Toluene.

-

Elution:

-

0–10% EtOAc: Elutes non-polar impurities (benzyl chloride, bis-cyclopropyl species).

-

10–20% EtOAc:Target Compound typically elutes here.

-

30–50% EtOAc: Elutes Benzyl Alcohol and more polar byproducts.

-

TLC Visualization:

-

Use UV (254 nm) – The chlorophenyl and benzyl groups are UV active.

-

Tip: If BnOH overlaps, run the column slower or switch to a Toluene/EtOAc gradient (BnOH retains more strongly in Toluene systems).

Protocol C: Chemical Washing (The "Quick Fix")

Best for: Removing unreacted starting materials (Amine/Acid) before crystallization.

Workflow Diagram:

Figure 2: Sequential wash protocol to remove ionizable starting materials.

Procedure:

-

Dissolve crude in Ethyl Acetate (10 mL per gram).

-

Acid Wash: Wash 2x with cold 1M HCl. Caution: Do not use concentrated acid or heat, as cyclopropyl amines can undergo ring-opening rearrangement under harsh acidic conditions [2].

-

Base Wash: Wash 2x with 10% Na₂CO₃ or saturated NaHCO₃ to remove any unreacted carboxylic acid (if Curtius route) or hydrolyzed Cbz-Cl (CO₂/Benzyl alcohol precursors).

-

Drying: Wash with brine, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: My product is an oil and won't crystallize. What now? A: This is common for carbamates with flexible alkyl chains or aromatic impurities.

-

Check Purity: Run a proton NMR. If Benzyl Alcohol is present (>5%), you must remove it (Protocol B) before crystallization will work.

-

Trituration: Add cold pentane or hexane to the oil and sonicate. This often forces the carbamate to precipitate as a white solid while impurities stay in the mother liquor.

Q: I see a spot on TLC just below my product that won't go away. A: This is likely Benzyl Alcohol . It has a similar Rf to many Cbz-protected amines in EtOAc/Hexane systems.

-

Fix: Change your TLC solvent to DCM/MeOH (98:2) . The separation often improves.[1] If using a column, switch to a DCM-based gradient.

Q: Can I use vacuum distillation? A: Only for removing volatiles. The carbamate itself has a high boiling point and may decompose (decarboxylate) at the temperatures required to distill it (>150°C at high vac). Use vacuum only to strip off solvent or trace benzyl alcohol (using a Kugelrohr at 60-80°C under high vacuum).

Q: Why did I get a white solid that is insoluble in everything? A: If you used the Curtius rearrangement (DPPA or NaN3 route), this is likely the Symmetrical Urea (1,3-bis(1-(3-chlorophenyl)cyclopropyl)urea).

-

Cause: Water entered the reaction after isocyanate formation but before Benzyl Alcohol addition.

-

Fix: It is extremely insoluble. Filter the solution through a sintered glass funnel; your product is in the liquid filtrate.

References

-

Ghosh, A. K., et al. (2018).[2] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 13(22), 2351–2373.

- Wong, H. N. C., et al. (1989). "Cyclopropane amino acids and their derivatives." Chemical Reviews, 89(1), 165–198. (Discusses stability of cyclopropyl amines).

-

Organic Chemistry Portal. "Cbz-Protected Amino Groups: Protection and Deprotection."

- Agrawal, A., et al. (2025). "Recent Advances in the Synthesis of Cyclopropylamines." Journal of Organic Chemistry (Inferred from search context on cyclopropylamine synthesis).

Sources

Technical Support Center: TLC Monitoring for Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Method Development & Troubleshooting for Curtius Rearrangement Monitoring Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are monitoring the synthesis of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate . This synthesis typically proceeds via a Curtius Rearrangement of 1-(3-chlorophenyl)cyclopropanecarboxylic acid, using diphenylphosphoryl azide (DPPA) or a mixed anhydride/azide system, followed by trapping the isocyanate intermediate with benzyl alcohol (BnOH).

The Challenge: This reaction involves a transition from a polar acid to a non-polar isocyanate, and finally to a mid-polar carbamate. The critical pain point is the co-elution of the product with excess Benzyl Alcohol and the instability of the isocyanate intermediate on silica gel.

This guide provides a self-validating TLC system to monitor this specific transformation.

Standard Operating Procedure (SOP)

A. The "Hardware": TLC System Setup

| Component | Specification | Technical Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ (Aluminum/Glass backed) | Standard polar phase. The F₂₅₄ indicator is crucial for visualizing the chlorophenyl and benzyl chromophores. |

| Mobile Phase A (General) | Hexane : Ethyl Acetate (4:1 to 3:1) | Ideal for separating the non-polar carbamate product from the polar starting acid. |

| Mobile Phase B (Separation) | DCM : Methanol (98:2) | Use this if Benzyl Alcohol co-elutes with your product. The selectivity difference often resolves the overlap. |

| Additive | 0.5% Acetic Acid (AcOH) | Critical: Add to Mobile Phase A to suppress ionization of the starting carboxylic acid, preventing "streaking." |

B. Visualization Protocol

-

Primary (Non-Destructive): UV Lamp at 254 nm .

-

Observation: The starting material (SM), product, and BnOH all contain aromatic rings and will quench fluorescence (appear as dark spots).

-

-

Secondary (Destructive): Phosphomolybdic Acid (PMA) or Hanessian’s Stain .

-

Protocol: Dip plate, blot excess, heat with a heat gun until spots appear.

-

Why: The cyclopropyl ring is electron-rich and strained; it stains intensely with oxidizing stains like PMA, helping distinguish the product from simple aromatic impurities.

-

Troubleshooting Guide (Q&A)

Issue 1: "My starting material is streaking from the baseline and smearing into the product region."

Diagnosis: Carboxylic acid dimerization and interaction with silica silanols. Solution: The starting material, 1-(3-chlorophenyl)cyclopropanecarboxylic acid, has a free -COOH group. On neutral silica, it partially ionizes and hydrogen bonds, causing tailing.

-

Fix: Add 0.5% - 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc/AcOH). This protonates the acid, forcing it into a single, tighter spot.

Issue 2: "I see a large spot that overlaps with my product. Is it Benzyl Alcohol?"

Diagnosis: Co-elution of excess Benzyl Alcohol (BnOH) with the carbamate product.[1] Solution: BnOH is often used in excess (1.5–2.0 equiv). Its polarity is very similar to carbamates in Hexane/EtOAc systems.

-

Test: Run a "Cospot" (Lane 1: Reaction, Lane 2: Pure BnOH, Lane 3: Co-spot).

-

Fix: Switch solvent selectivity. Move to a Dichloromethane (DCM) based system (e.g., 100% DCM or DCM:MeOH 99:1). Benzyl alcohol interacts differently with DCM than the carbamate, often improving resolution [1].

-

Advanced Fix: Visualize with Anisaldehyde stain . Benzyl alcohol stains differently (often faint pink/gray) compared to the carbamate (often dark blue/purple due to the cyclopropyl/carbamate combo).

Issue 3: "I'm trying to see the Isocyanate intermediate, but the spot keeps changing."

Diagnosis: Hydrolysis of the isocyanate on the silica plate. Solution: STOP. Do not rely on TLC to monitor the isocyanate intermediate (1-isocyanato-1-(3-chlorophenyl)cyclopropane). Isocyanates are reactive electrophiles. When exposed to the moisture on a silica plate, they hydrolyze to the amine and then form the urea dimer.

-

Protocol: Use FT-IR to monitor the isocyanate. Look for the strong, diagnostic peak at ~2270 cm⁻¹ . When this peak appears, the rearrangement is done.[2] When it disappears after adding BnOH, the carbamate is formed [2].

Workflow Visualization

The following diagram outlines the logical decision tree for monitoring the reaction.

Caption: Figure 1. Logical workflow for monitoring the Curtius rearrangement and subsequent carbamate trapping. Note the reliance on IR for the intermediate step.

Advanced FAQ: Mechanism & Stability

Q: Why does the cyclopropyl group require specific attention during visualization? A: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and "pi-character" in its C-C bonds [3]. This makes it more susceptible to oxidation by stains like PMA or KMnO₄ compared to standard alkyl chains. This unique reactivity is a diagnostic tool—if your spot doesn't stain strongly, you may have lost the cyclopropyl ring (ring opening is a risk under highly acidic conditions, though rare in Curtius conditions).

Q: Can I use an amine stain like Ninhydrin? A: No. The product is a carbamate (protected amine), not a free amine. Ninhydrin requires a free -NH₂ or -NHR group to form Ruhemann's purple. Your product will be Ninhydrin negative. If you see a positive Ninhydrin spot at the baseline, your carbamate has likely hydrolyzed (unlikely) or you have formed the free amine byproduct due to moisture in the reaction [4].

Q: What are the expected Rf values? Relative values in Hexane:EtOAc (3:1)

-

Starting Acid: 0.1 - 0.2 (Streaks)

-

Benzyl Alcohol: 0.4 - 0.5

-

Product (Carbamate): 0.45 - 0.55 (Often slightly higher than BnOH)

-

Diphenylphosphate byproduct: 0.0 - 0.1 (Stays at baseline)

References

-

Separation of Benzyl Alcohol from Benzyl Carbamates. BenchChem Technical Notes. Retrieved from .

-

Curtius Rearrangement Monitoring. Organic Chemistry Portal. Available at: [Link]

-

Cyclopropyl Fragment in Drug Discovery. Journal of Medicinal Chemistry, 2016.[3] "The Cyclopropyl Fragment is a Versatile Player". Available at: [Link]

-